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Fruquintinib Drug Interaction Profile

Fruquintinib is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A being the most

significant contributor, and secondary roles for CYP2C8, CYP2C9, and CYP2C19 [1]. Its major circulating

metabolite, M11 (formed by N-demethylation), has 10 times lower potency against VEGFR-2 than the parent

drug [2].

The table below summarizes the clinical pharmacokinetic (PK) outcomes of fruquintinib co-administered

with a strong CYP3A inhibitor, a strong CYP3A inducer, and a proton pump inhibitor (PPI).

Concomitant Drug
Change in Fruquintinib
Exposure (vs. Alone)

Change in M11
Metabolite
Exposure

Clinical
Recommendation

Itraconazole (Strong
CYP3A Inhibitor) [2]

AUC: ↑ ~10% AUC & C~max~: ↓
44% to 55%

No dose adjustment
recommended.

| Rifampin (Strong CYP3A Inducer) [2] | C~max~: ↓ 12% AUC: ↓ 65% | C~max~: ↑ 2.3-fold AUC:

Marginal effect | Avoid concomitant use. | | Rabeprazole (PPI) [3] | AUC & C~max~: No significant

change | AUC & C~max~: No significant change | Can be taken without regard to acid-reducing agents. |
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Additionally, a high-fat meal had no significant effect on fruquintinib's systemic exposure, supporting

administration without regard to food [3].

Detailed Experimental Protocols

Here are the methodologies from key clinical studies investigating fruquintinib's drug-drug interactions

(DDIs).

CYP3A Inhibition and Induction Study (NCT04557397)

This was a single-center, open-label, 2-part, 2-period, fixed-sequence study in healthy subjects [2].

Subjects: Fourteen healthy subjects in each part (A and B).

Treatments:
Part A (CYP3A Inhibition): Subjects received a single oral dose of fruquintinib 5 mg alone in

Period 1. In Period 2, they received the same dose after pre-treatment and co-administration
with itraconazole.

Part B (CYP3A Induction): The same design was used, with rifampin as the inducer in Period
2.

Dosing Regimens:
Itraconazole: 200 mg twice daily for one day, then once daily for four days as a lead-in,

followed by once daily for five more days throughout PK sampling. On co-administration day,
itraconazole was given 1 hour before fruquintinib under fasting conditions [2].

Rifampin: 600 mg once daily for 14 consecutive days (7 days before and 6 days after
fruquintinib dosing). On co-administration day, rifampin was given 1 hour before fruquintinib
under fasting conditions [2].

PK Assessments: Intensive plasma sampling for fruquintinib and M11 over 168 hours after dosing.

Primary PK parameters were AUC~0-168h~ and C~max~ [2].

Food-Effect and PPI Interaction Study (NCT04645940)

This was a single-center, open-label, randomized, two-sequence, three-period study in healthy subjects [3].

Study Design:
Periods 1 & 2 (Food Effect): A two-period crossover design. Subjects were randomized to

receive a single 5 mg dose of fruquintinib after a high-fat meal (~800-1000 kcal, 50% fat) or
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under fasted conditions.

Period 3 (PPI Interaction): All subjects received rabeprazole 40 mg once daily for six days,
followed by co-administration with fruquintinib 5 mg on the seventh day under fasted

conditions (rabeprazole was given 1 hour before fruquintinib).
Washout: At least 14 days between fruquintinib doses.

PK Assessments: Plasma sampling for fruquintinib and M11 over 168 hours. PK parameters were
compared using standard bioequivalence criteria (80%-125%) [3].

Fruquintinib Metabolism and DDI Study Design

The following diagram illustrates fruquintinib's primary metabolic pathways and the design of the DDI

clinical studies.

Primary Metabolism

Clinical DDI Study Designs
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Key Takeaways for Drug Development

Manage CYP3A Inducers, Not Inhibitors: The most critical DDI for fruquintinib is with strong
CYP3A inducers. The ~65% reduction in fruquintinib AUC with rifampin co-administration poses a

significant risk to efficacy, warranting a contraindication or strong warning [2]. In contrast, the lack of
clinically meaningful change with a strong inhibitor suggests a wide therapeutic window.

Formulation Advantages: Fruquintinib exhibits pH-dependent solubility in vitro, yet clinical studies
showed no significant impact from PPIs or food on its PK [3]. This demonstrates that in vitro solubility

data for BCS Class 2 weak base drugs may not always predict clinical outcomes, potentially avoiding
cumbersome label restrictions.

Robust DDI Study Design: These studies employed established methodologies, including adequate
lead-in and overlapping dosing for perpetrators (especially inducers) to ensure steady-state

inhibition/induction during PK sampling of fruquintinib [2]. Using healthy subjects provides a clean
PK and safety profile for DDI assessment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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